Patent-Backed Kinase Inhibitor Annotation vs. Unannotated Structural Analogs
The target compound is explicitly indexed in the DrugMap database as a patented kinase inhibitor ('Pyrimidine derivative 5') with three specific therapeutic indications (blood vessel proliferative disorder, fibrosis, neurodegenerative disorder) linked to patent US20160096832 [1]. In contrast, close structural analogs such as N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034279-25-7) and N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034278-67-4) lack equivalent patent-backed target annotation and are catalogued solely as research chemicals without demonstrated mechanism-of-action data . This patent-derived target ID differentiation provides a procurement rationale for selecting the target compound when kinase-focused screening or mechanism-defined studies are intended.
| Evidence Dimension | Patent-backed target annotation and therapeutic indication |
|---|---|
| Target Compound Data | Patented; DrugMap ID DMNET19; Indications: Blood vessel proliferative disorder (BE2Z), Fibrosis (GA14-GC01), Neurodegenerative disorder (8A20-8A23); Target: VEGFA inhibitor [1] |
| Comparator Or Baseline | N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034279-25-7) and N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034278-67-4): No patent annotation; no target ID data |
| Quantified Difference | Qualitative binary: patented with defined target indications vs. unannotated |
| Conditions | DrugMap database cross-referencing; USPTO patent grant US20160096832A1 |
Why This Matters
For procurement decisions in target-based drug discovery programs, patent-annotated compounds with defined mechanism hypotheses reduce the risk of acquiring inactive or misannotated chemical matter compared to uncharacterized analogs.
- [1] DrugMap (idrblab.net). Pyrimidine derivative 5. Drug ID: DMNET19. DTT Name: Vascular endothelial growth factor A (VEGFA). UniProt ID: VEGFA_HUMAN. MOA: Inhibitor. Patent reference: US20160096832. View Source
